molecular formula C29H24N2O3S B10864097 3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10864097
M. Wt: 480.6 g/mol
InChI Key: QBNYWBCBRIYEDY-UHFFFAOYSA-N
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Description

3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzodiazepine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Core Structure: The initial step involves the formation of the dibenzodiazepine core through a cyclization reaction. This can be achieved by reacting appropriate benzylamine derivatives with phthalic anhydride under acidic conditions.

    Introduction of Substituents: The furan and thiophene rings are introduced through Friedel-Crafts acylation reactions. This involves reacting the dibenzodiazepine core with 2-furoyl chloride and 2-thienylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Modifications: The phenyl group is typically introduced via a Grignard reaction, where phenylmagnesium bromide reacts with the intermediate product to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides and furans.

    Reduction: Reduction reactions can target the carbonyl group in the diazepine ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological properties. Its structural similarity to known bioactive molecules suggests it may exhibit activity against certain biological targets, such as enzymes or receptors.

Medicine

In medicine, research focuses on its potential as a therapeutic agent. Preliminary studies indicate it may have anxiolytic or antidepressant properties due to its interaction with central nervous system receptors.

Industry

Industrially, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings, where specific chemical properties are desired.

Mechanism of Action

The mechanism by which 3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is not fully understood. it is believed to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

3-(2-furyl)-11-phenyl-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of both furan and thiophene rings, which are not commonly found together in benzodiazepine derivatives. This unique structure may confer distinct pharmacological properties and reactivity patterns, making it a valuable compound for further research and development.

Properties

Molecular Formula

C29H24N2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

9-(furan-2-yl)-6-phenyl-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H24N2O3S/c32-25-17-20(26-13-6-14-34-26)16-23-28(25)29(19-8-2-1-3-9-19)31(24-12-5-4-11-22(24)30-23)27(33)18-21-10-7-15-35-21/h1-15,20,29-30H,16-18H2

InChI Key

QBNYWBCBRIYEDY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CC=C4)C(=O)CC5=CC=CS5)C6=CC=CO6

Origin of Product

United States

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